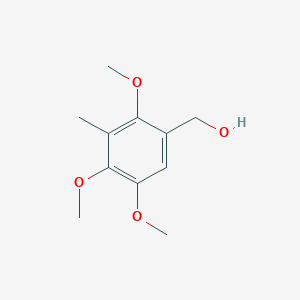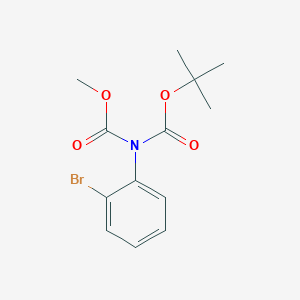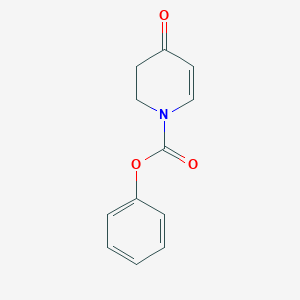
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound that has been extensively studied in recent years. It is a member of the imidazolidinone family of compounds and has been found to have a variety of potential applications in scientific research. In
Scientific Research Applications
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have a variety of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antimicrobial activity against a variety of bacteria and fungi.
Mechanism of Action
The mechanism of action of 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone is not fully understood, but studies have suggested that it may work by inducing apoptosis (programmed cell death) in cancer cells. It may also work by inhibiting the activity of enzymes involved in cell proliferation and angiogenesis (the formation of new blood vessels).
Biochemical and Physiological Effects:
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in cell proliferation and angiogenesis. It has also been found to have antimicrobial activity against a variety of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone in lab experiments is its potent anticancer and antimicrobial activity. It has also been found to have low toxicity, making it a promising candidate for further development. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are many potential future directions for research on 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone. One area of focus could be on optimizing the synthesis method to produce higher yields and purity. Another area of focus could be on further exploring the mechanism of action of this compound and identifying potential targets for drug development. Additionally, future research could focus on developing new derivatives of this compound with improved activity and lower toxicity.
Synthesis Methods
The synthesis of 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to produce 2-(2-methoxybenzylidene)hydrazinecarbothioamide. This compound is then reacted with allyl isothiocyanate to produce 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone. The synthesis of this compound has been extensively studied and optimized to produce high yields and purity.
properties
Product Name |
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H14N2O2S/c1-3-8-16-13(17)11(15-14(16)19)9-10-6-4-5-7-12(10)18-2/h3-7,9H,1,8H2,2H3,(H,15,19)/b11-9- |
InChI Key |
VICHQADBEWFVBR-LUAWRHEFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2)CC=C |
SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)CC=C |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)


![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)

![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)

